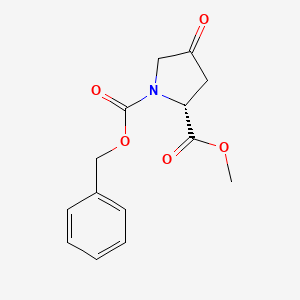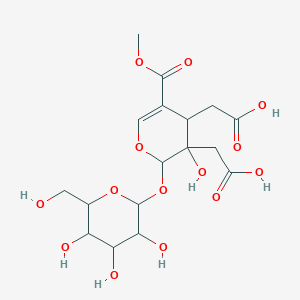
Nuezhenidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nuezhenidic acid is a compound that can be isolated from the fruits of Ligustrum lucidum . It possesses inhibitory activities against the influenza A virus .
Molecular Structure Analysis
The molecular formula of Nuezhenidic acid is C17H24O14 . Its molecular weight is 452.36406 . The 2D structure of Nuezhenidic acid is available in the referenced source .Physical And Chemical Properties Analysis
Nuezhenidic acid has a molecular weight of 452.37 . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Applications De Recherche Scientifique
Application in Diabetic Nephropathy Treatment
Nuezhenidic acid has been found to be effective in the treatment of diabetic nephropathy (DN) in rats . The study showed that extracts containing Nuezhenidic acid decreased the levels of blood glucose, serum creatinine (SCr), blood urea nitrogen (BUN), and 24-h urinary protein (24-h Upro) in DN rats . This suggests that Nuezhenidic acid could potentially be used in the development of treatments for diabetic nephropathy.
Role in Anti-Inflammatory Activity
The same study also found that extracts containing Nuezhenidic acid reduced levels of pro-inflammatory cytokines (IL-1β, TNF-α, and IL-6) in DN rats . This indicates that Nuezhenidic acid may have anti-inflammatory properties, which could be beneficial in the treatment of diseases characterized by inflammation.
Impact on Lipid Metabolism
Nuezhenidic acid was found to influence lipid metabolism in DN rats . The study showed that it increased the level of high-density lipoprotein cholesterol (HDL-C) and decreased the levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) . This suggests that Nuezhenidic acid could potentially be used in the management of lipid disorders.
Application in Traditional Chinese Medicine
Nuezhenidic acid is one of the predominant constituents in Compound Shenhua Tablet, a seven-herb Chinese medicine used for IgA nephropathy . This indicates its potential application in traditional Chinese medicine.
Pharmacokinetic Studies
Nuezhenidic acid has been used in pharmacokinetic studies to understand the distribution of drugs in the body . In a study, the concentrations of drugs including Nuezhenidic acid were determined to understand their distribution in the kidney .
Role in the Transformation of Components during Wine-Steaming
In traditional Chinese medicine, the process of wine-steaming can lead to the transformation of components. It has been found that specnuezhenide, 1‴-O-β-d-glucosylformoside, G13, and oleonuezhenide can be transformed into salidroside, hydroxytyrosol, and Nuezhenidic acid during wine-steaming . This highlights the role of Nuezhenidic acid in the transformation of components during the wine-steaming process.
Safety and Hazards
Orientations Futures
A study has shown that Nuezhenidic acid has protective effects on diabetic nephropathy rats . The pharmacokinetic parameters and kidney distribution showed that wine-steaming could affect the absorption and distribution of Nuezhenidic acid . This suggests potential future directions for research into the therapeutic applications of Nuezhenidic acid.
Mécanisme D'action
Target of Action
Nuezhenidic acid, an iridoid glycoside, has been found to possess inhibitory activities against the Influenza A virus . This suggests that the primary target of Nuezhenidic acid could be the proteins or enzymes involved in the life cycle of the Influenza A virus.
Biochemical Pathways
Given its inhibitory activity against the influenza a virus , it is likely that it impacts the pathways related to viral replication and infection
Result of Action
Nuezhenidic acid has been shown to have inhibitory activities against the Influenza A virus . This suggests that it could potentially be used as an antiviral agent.
Propriétés
IUPAC Name |
2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRZULFRVWCUPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does wine-steaming affect the concentration of nuezhenidic acid in Ligustri Lucidi Fructus?
A1: Wine-steaming leads to a marked increase in nuezhenidic acid concentration in Ligustri Lucidi Fructus. This increase occurs gradually over time, reaching a steady state after 24 hours of steaming. [] This suggests that the steaming process might break down other compounds in the fruit, leading to the formation of nuezhenidic acid.
Q2: Does wine-steaming influence the pharmacokinetics of nuezhenidic acid?
A2: Yes, research indicates that wine-steaming significantly increases both the AUC0-24 (area under the concentration-time curve) and Cmax (peak plasma concentration) of nuezhenidic acid after oral administration in rats. [] This suggests that wine-processing enhances the absorption and bioavailability of nuezhenidic acid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


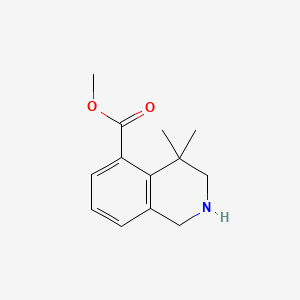
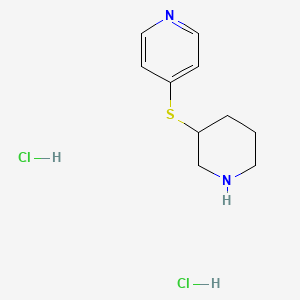
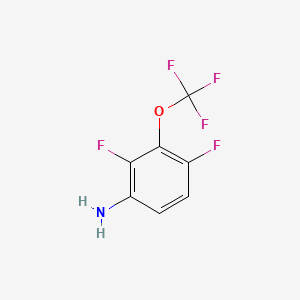
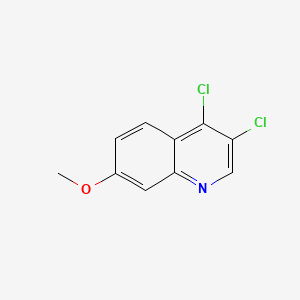
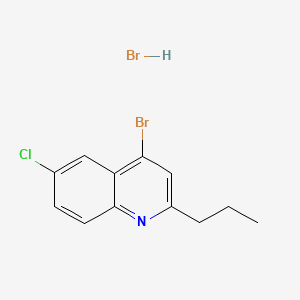
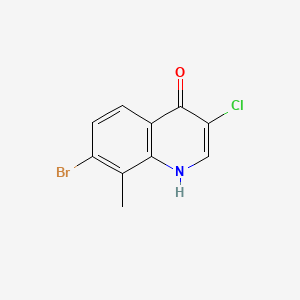

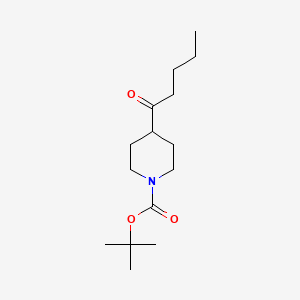
![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)
![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)
![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)
![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)
